molecular formula C28H22N2O4 B5040177 2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide

2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide

Cat. No.: B5040177
M. Wt: 450.5 g/mol
InChI Key: WOOVOFSNZCTXFO-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxoisoindole moiety, a hydroxynaphthalene group, and a phenylmethyl propanamide chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include acetic anhydride, naphthol derivatives, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxynaphthalene group can yield naphthoquinones, while reduction of the dioxoisoindole moiety can produce dihydroisoindoles .

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O4/c1-17(30-27(33)21-13-7-8-14-22(21)28(30)34)26(32)29-25(19-10-3-2-4-11-19)24-20-12-6-5-9-18(20)15-16-23(24)31/h2-17,25,31H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOVOFSNZCTXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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